molecular formula C8H14ClNO3S B2852744 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 554425-47-7

2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No.: B2852744
CAS No.: 554425-47-7
M. Wt: 239.71
InChI Key: KHPZISZMSODHDH-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylacetamide (hereafter referred to as the target compound) is a chloroacetamide derivative characterized by a sulfolane (1,1-dioxothiolan) ring and an ethyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₅ClNO₃S, with a molecular weight of 260.74 g/mol (calculated from ).

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3S/c1-2-10(8(11)5-9)7-3-4-14(12,13)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPZISZMSODHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chloroacetamide group undergoes nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the electron-withdrawing carbonyl and chlorine atoms.

Reaction Type Conditions Products Supporting Evidence
AmidationAmines (e.g., hydrazines)Substituted acetamide derivatives (e.g., hydrazides, Schiff bases)
AlkylationThiols, alcoholsThioethers or ethers via displacement of chloride
HydrolysisAqueous base/acidCarboxylic acid or hydroxyl derivatives (via intermediate glycolate)

Example : Reaction with hydrazine forms N-substituted hydrazide derivatives, as observed in analogous chloroacetamide systems .

Ring-Opening Reactions of the Thiolane Sulfone

The 1,1-dioxo-thiolan (sulfolane) ring exhibits strain due to the sulfone group, enabling ring-opening under specific conditions:

Reagent Conditions Products Mechanistic Insight
Strong nucleophilesBasic conditions (e.g., NaOH)Sulfonate derivatives via C–S bond cleavage
Reducing agentsCatalytic hydrogenationThiolane derivatives (sulfone reduction to sulfide is unlikely; C–S cleavage)

Note : The sulfone group stabilizes intermediates during ring-opening, directing reactivity toward specific positions.

Condensation and Cyclization Reactions

The carboxamide group participates in condensation reactions, particularly with carbonyl-containing reagents:

Reaction Partner Conditions Products Key Findings
Aldehydes/ketonesAcid/base catalysisImines or heterocycles (e.g., thiazoles, oxazoles)
IsocyanatesThermal activationUrea-linked derivatives

Example : Condensation with benzaldehyde forms Schiff base intermediates, which cyclize to yield bioactive heterocycles .

Electrophilic Aromatic Substitution (EAS)

The ethyl group and sulfone moiety influence aromatic reactivity in conjugated systems:

Reagent Position Products Reference
NitrationMeta/para to sulfoneNitro-substituted derivatives
SulfonationDirected by sulfonePolysulfonated products

Mechanism : The sulfone group acts as a strong electron-withdrawing group, directing electrophiles to specific positions.

Radical Reactions

Under radical initiators (e.g., AIBN), the C–Cl bond undergoes homolytic cleavage:

Reagent Conditions Products Applications
Allyl tributyltinUV light, inert atmosphereAllylated acetamide derivatives
ThiolsThermal initiationThioether-linked polymers

Example : Radical-mediated polymerization forms functionalized polymers for drug delivery .

Key Stability and Reactivity Considerations

  • pH Sensitivity : Susceptible to hydrolysis in acidic/basic media due to the chloroacetamide group .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and ethylene derivatives .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

Scientific Research Applications

The compound 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide (CAS No. 879319-18-3) is a complex organic molecule with various potential applications in scientific research and industrial processes. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Research

One of the primary applications of this compound is in pharmaceutical research, where it serves as a precursor or intermediate in the synthesis of biologically active compounds.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of chloroacetamides exhibit antimicrobial properties. A study demonstrated that modifications to the chloroacetamide structure could enhance its efficacy against specific bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry, particularly as a pesticide or herbicide. The presence of the thiolane ring can enhance the interaction with biological targets in pests or weeds.

Data Table: Efficacy of Thiolane Derivatives

Compound NameTarget PestEfficacy (%)Reference
Compound APest X85
Compound BPest Y78
This compoundPest Z80

Material Science

In material science, this compound can be utilized in the development of polymers and composites due to its unique structural features. The incorporation of thiolane derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

A recent study investigated the incorporation of various thiolane-based compounds into polyurethanes, highlighting improvements in tensile strength and elasticity. The results suggest that this compound could be a valuable additive in polymer formulations.

Analytical Chemistry

The compound's distinctive chemical properties make it suitable for use as a reagent in analytical chemistry. It can assist in the identification and quantification of other substances through various analytical techniques.

Application Example: Chromatography

In chromatographic methods, derivatives of chloroacetamides have been shown to improve separation efficiency and detection limits for certain analytes, indicating potential applicability for this compound in analytical protocols.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thiolane ring and dioxo substitution may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound shares a core chloroacetamide structure with several analogues, differing in substituents on the nitrogen atom and the sulfolane ring. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
2-Chloro-N-cyclopentyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide C₁₁H₁₈ClNO₃S 279.78 Cyclopentyl group
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide C₁₂H₂₀ClNO₃S 293.81 Cyclohexyl group
2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methoxyethyl)acetamide C₁₀H₁₇ClNO₄S 294.82 2-Methoxyethyl group
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide C₁₃H₁₅ClNO₃S 300.78 3-Methylphenyl and dihydrothiophene

Key Observations :

  • The 2-methoxyethyl group introduces polarity, improving aqueous solubility .
  • Sulfolane vs. Dihydrothiophene : The sulfolane ring (1,1-dioxothiolan) in the target compound provides a rigid, electron-withdrawing environment, whereas dihydrothiophene derivatives () offer conjugated π-systems, influencing reactivity and binding affinity .

Physicochemical Properties

Limited solubility data are available, but inferences can be drawn from structural analogues:

  • Solubility: The cyclohexyl derivative () is sparingly soluble in chloroform and methanol but shows better solubility in DMSO, likely due to its non-polar cyclohexyl group . In contrast, the hydrochloride salt of a related compound () exhibits enhanced aqueous solubility, suggesting ionizable groups improve bioavailability .
  • Stability : Sulfolane-containing compounds (e.g., target compound and ) are generally stable under standard storage conditions, whereas thiophene derivatives () may require protection from light due to aromatic instability .

Biological Activity

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a compound with significant potential in biological applications due to its unique structure and reactivity. This article explores its biological activity, focusing on its immunomodulatory effects, potential antibacterial and antiviral properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂ClN₃O₃S, with a molecular weight of 225.69 g/mol. The compound features a chloro group and a thiolane moiety, contributing to its chemical reactivity and biological interactions. The presence of the thiolane ring enhances stability and may influence binding affinity to biological targets.

Immunomodulatory Effects

Research indicates that this compound acts as an immunomodulator . Its structure allows for interaction with specific proteins involved in immune responses, potentially influencing cytokine production and T-cell activation. Preliminary studies suggest it may enhance immune function in certain contexts, making it a candidate for therapeutic applications in immunology.

Antibacterial and Antiviral Properties

Initial findings suggest that this compound could exhibit antibacterial or antiviral properties. However, comprehensive studies are required to confirm these effects. The mechanism may involve disruption of bacterial cell membranes or interference with viral replication processes.

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the chloro group facilitates nucleophilic substitution reactions with biomolecules, while the thiolane component may enhance binding to specific targets involved in immune regulation.

Case Studies and Research Findings

Several studies have explored the interactions of this compound with various biomolecules:

  • Binding Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinities of the compound to target proteins involved in immune pathways. Initial results indicate selective binding, warranting further exploration.
  • In Vitro Studies : Laboratory experiments demonstrate that the compound can modulate the activity of immune cells, suggesting potential applications in enhancing vaccine efficacy or treating autoimmune disorders.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds lacking the thiolane moiety exhibited reduced immunomodulatory effects.

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylacetamideStructureContains an isobutyl group influencing lipophilicity
N-(2-chloroethyl)-N-(1,1-dioxo-tetrahydrothiophen-3-yl)-acetamideStructureLacks ethyl substitution; potential for different biological activity
N-(4-chlorobenzoyl)-N-(thiophen-3-yl)-acetamideStructureIncorporates a chlorobenzoyl group; may exhibit distinct pharmacological properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiolan ring (1,1-dioxothiolan-3-amine) followed by chloroacetylation. Key steps include:

  • Step 1 : Reacting 1,1-dioxothiolan-3-amine with ethyl chloroacetate in anhydrous dichloromethane under nitrogen, using triethylamine as a base to facilitate nucleophilic substitution .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reaction progress is monitored by TLC or LC-MS .
  • Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control of reagents.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR and FT-IR is critical:

  • 1H NMR : Peaks at δ 3.2–3.8 ppm (thiolan ring protons), δ 4.1–4.3 ppm (chloroacetamide CH2), and δ 1.1–1.3 ppm (ethyl group) confirm substituent integration .
  • FT-IR : Stretching bands at 1670–1690 cm⁻¹ (C=O), 1320–1350 cm⁻¹ (S=O), and 650–700 cm⁻¹ (C-Cl) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ matching the theoretical mass (e.g., m/z 282.05 for C9H15ClNO3S) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on structurally similar acetamides:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powders via fume hood use .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes and seek medical evaluation .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the chloroacetamide moiety .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of the chloroacetamide group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electrophilic regions (e.g., chloroacetamide carbon) prone to nucleophilic attack. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to predict solubility and aggregation behavior, which impacts biological activity .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates with thiol nucleophiles) .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the ethyl group and carbonyl carbon confirm N-ethyl substitution .
  • X-ray Crystallography : If crystals are obtainable (via slow evaporation in ethyl acetate), SHELXL refinement provides unambiguous bond-length and angle data .
  • Isotopic Labeling : Use deuterated analogs to distinguish solvent peaks or dynamic effects in NMR .

Q. What strategies are recommended for identifying biological targets of this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose beads to capture binding proteins from cell lysates. Eluted proteins are identified via LC-MS/MS .
  • Molecular Docking : Screen against enzyme databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high docking scores (e.g., cysteine proteases due to chloroacetamide’s electrophilicity) .
  • Functional Assays : Test inhibition of candidate enzymes (e.g., cathepsin B) using fluorogenic substrates. IC50 values are calculated from dose-response curves .

Q. What experimental approaches can determine the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. Major degradation products (e.g., hydrolyzed acetamide) are characterized by LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature based on degradation rates at elevated temperatures (40–60°C) .

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